molecular formula C18H25N3O B6044103 (1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

(1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B6044103
M. Wt: 299.4 g/mol
InChI Key: JCIXZHJKIMRXQK-IJEWVQPXSA-N
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Description

(1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound with a unique structure that combines a bicyclic framework with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyridine moiety: This step involves the coupling of the bicyclic intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic framework and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]heptane-2-carboxamide: This compound is similar in structure but lacks the double bond in the bicyclic framework.

    (1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of (1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide lies in its combination of a bicyclic framework with a pyridine moiety and a diethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(1R,2R,4R)-N-[[2-(diethylamino)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-3-21(4-2)17-15(6-5-9-19-17)12-20-18(22)16-11-13-7-8-14(16)10-13/h5-9,13-14,16H,3-4,10-12H2,1-2H3,(H,20,22)/t13-,14+,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIXZHJKIMRXQK-IJEWVQPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)[C@@H]2C[C@H]3C[C@@H]2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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